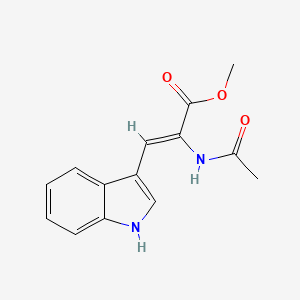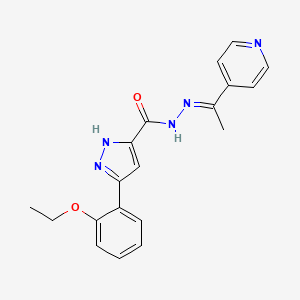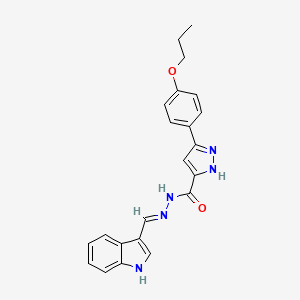![molecular formula C31H26N2O4S B11659167 Methyl 4-phenyl-2-({[2-(4-propoxyphenyl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B11659167.png)
Methyl 4-phenyl-2-({[2-(4-propoxyphenyl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4-PHENYL-2-[2-(4-PROPOXYPHENYL)QUINOLINE-4-AMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system, a thiophene ring, and various substituents that contribute to its unique chemical properties. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of METHYL 4-PHENYL-2-[2-(4-PROPOXYPHENYL)QUINOLINE-4-AMIDO]THIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of the quinoline and thiophene rings, followed by the introduction of the phenyl and propoxyphenyl groups. Common synthetic routes include:
Formation of Quinoline Ring: The quinoline ring can be synthesized using methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.
Formation of Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Coupling Reactions: The phenyl and propoxyphenyl groups can be introduced using Suzuki-Miyaura coupling reactions, which involve the use of boronic acids and palladium catalysts.
Chemical Reactions Analysis
METHYL 4-PHENYL-2-[2-(4-PROPOXYPHENYL)QUINOLINE-4-AMIDO]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Scientific Research Applications
This compound has several scientific research applications, including:
Medicinal Chemistry: Quinoline derivatives are known for their antimalarial, anticancer, and antibacterial activities.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Studies: The compound can be used in biological studies to investigate its effects on various cellular pathways and molecular targets.
Mechanism of Action
The mechanism of action of METHYL 4-PHENYL-2-[2-(4-PROPOXYPHENYL)QUINOLINE-4-AMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The quinoline ring system is known to interact with DNA and enzymes, leading to the inhibition of key biological processes. The thiophene ring can also interact with cellular membranes and proteins, affecting their function .
Comparison with Similar Compounds
METHYL 4-PHENYL-2-[2-(4-PROPOXYPHENYL)QUINOLINE-4-AMIDO]THIOPHENE-3-CARBOXYLATE can be compared with other quinoline and thiophene derivatives, such as:
Chloroquine: A well-known antimalarial drug with a quinoline ring system.
Thiophene-2-carboxylic acid: A simple thiophene derivative used in various chemical reactions.
Quinoline-4-carboxylic acid: A quinoline derivative with applications in medicinal chemistry.
Properties
Molecular Formula |
C31H26N2O4S |
|---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
methyl 4-phenyl-2-[[2-(4-propoxyphenyl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C31H26N2O4S/c1-3-17-37-22-15-13-21(14-16-22)27-18-24(23-11-7-8-12-26(23)32-27)29(34)33-30-28(31(35)36-2)25(19-38-30)20-9-5-4-6-10-20/h4-16,18-19H,3,17H2,1-2H3,(H,33,34) |
InChI Key |
MOUFMWVMOMMSEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C(=CS4)C5=CC=CC=C5)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Methoxyphenyl)methyl]-4-[(4-methylsulfanylphenyl)methyl]piperazine](/img/structure/B11659086.png)
![3-chloro-1-(2,4-dimethylphenyl)-4-[(4-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B11659093.png)
![Propionic acid, 2-acetylamino-2-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-ylamino)-3,3,3-trifluoro-, methyl ester](/img/structure/B11659095.png)

![(5E)-3-[3-(2-Chloro-10H-phenothiazin-10-YL)-3-oxopropyl]-2-sulfanylidene-5-[(thiophen-2-YL)methylidene]-1,3-thiazolidin-4-one](/img/structure/B11659101.png)
![Ethyl 2-methyl-5-[(phenylcarbonyl)(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B11659104.png)
![N'-[(1E)-1-(4-iodophenyl)ethylidene]-4-(morpholin-4-ylmethyl)benzohydrazide](/img/structure/B11659108.png)

![(2E)-2-[4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile](/img/structure/B11659130.png)


![4-(benzyloxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11659154.png)
![4-[(E)-{2-[(pyrimidin-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11659157.png)
![Methyl 5-{[(5-chloro-2-methoxyphenyl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B11659170.png)
